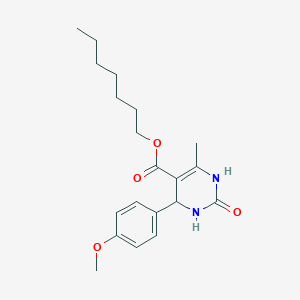
1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It has been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Mecanismo De Acción
1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane works as a selective dopamine D4 receptor antagonist, which means it blocks the activity of the dopamine D4 receptor. This receptor is involved in several neurological and psychiatric disorders, and blocking its activity can lead to therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane can reduce symptoms of schizophrenia, such as hallucinations and delusions. It has also been found to improve cognitive function in patients with ADHD. Additionally, 1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane has been shown to improve motor function in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane has several advantages for lab experiments, including its selectivity for the dopamine D4 receptor and its ability to cross the blood-brain barrier. However, its high affinity for the receptor can make it difficult to determine the optimal dosage for experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane. One area of interest is its potential use in addiction treatment, particularly for cocaine addiction. Another area of interest is its potential use in improving cognitive function in patients with Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane for therapeutic use.
Métodos De Síntesis
The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane involves the reaction of 2-(4-methylpiperazin-1-yl)-1H-indene-2-carboxylic acid with thionyl chloride, followed by the addition of 4-methyl-1,4-diazepane. The resulting compound is then purified through crystallization and recrystallization to obtain the final product.
Aplicaciones Científicas De Investigación
1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane has been widely studied for its potential use in treating various neurological and psychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease. It has also been investigated for its potential use in addiction treatment.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-16-7-4-8-17(10-9-16)15-11-13-5-2-3-6-14(13)12-15/h2-3,5-6,15H,4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUADIXGHGETBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4931337.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4931341.png)


![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-pyridinamine](/img/structure/B4931362.png)


![1-bicyclo[2.2.1]hept-2-yl-4-(3-fluorobenzyl)piperazine](/img/structure/B4931380.png)


![1-[1-hydroxy-2,5,5-trimethyl-4-(4-methylphenyl)-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B4931402.png)

![N-[2-(3-chloro-4,5-dimethoxybenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-methoxypropanamide](/img/structure/B4931427.png)
![2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4931446.png)